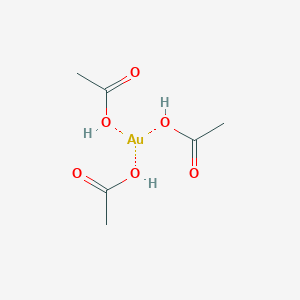Gold acetate
CAS No.:
Cat. No.: VC20421359
Molecular Formula: C6H12AuO6
Molecular Weight: 377.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12AuO6 |
|---|---|
| Molecular Weight | 377.12 g/mol |
| IUPAC Name | acetic acid;gold |
| Standard InChI | InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4); |
| Standard InChI Key | NERVDIDQKKAEHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.[Au] |
Introduction
Chemical and Structural Properties of Gold Acetate
Molecular Composition and Formula
Gold(III) acetate, with the systematic name auric acetate, has the molecular formula and a molecular weight of 374.1 g/mol . The compound consists of a central gold(III) ion coordinated to three acetate anions (), forming a trigonal planar geometry. X-ray diffraction studies confirm its crystalline structure, which decomposes to gold oxide () upon heating .
Spectroscopic and Thermal Characteristics
Thermogravimetric analysis (TGA) reveals that gold acetate undergoes violent decomposition at 103±20°C under rapid heating (25°C/min), producing spherical gold nanoparticles with diameters <100 nm . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic acetate ligand vibrations at 1,550–1,650 cm (C=O stretch) and 1,400–1,450 cm (C-O symmetric stretch) .
Synthesis and Production Methods
Conventional Synthesis Routes
The primary synthesis method involves reacting gold(III) hydroxide with glacial acetic acid:
This reaction proceeds at 60°C, yielding a dark reddish-brown solution that forms amorphous films upon solvent evaporation . Alternative approaches include sonochemical reduction with sulfur donors in decalin to produce gold(III) sulfide intermediates .
Advanced Synthesis Techniques
Recent innovations employ ultrasonic spray pyrolysis (USP) for nanoparticle synthesis. Shariq et al. (2017) demonstrated that dissolving gold acetate in polyethylene glycol (PEG) with HCl or HNO facilitates the production of monodisperse gold nanoparticles (AuNPs) with controlled sizes (20–50 nm) . This method avoids chloride contamination, a common issue when using chloroauric acid () .
Thermal Decomposition and Nanoparticle Formation
Mechanism of Decomposition
Gold acetate decomposes exothermically at 170°C, releasing acetic acid vapor and metallic gold:
High-speed imaging shows particle fragmentation occurs within 0.14 ms, resulting in partially coalesced gold nanoparticles (30–80 nm) . The crystallite size of the precursor directly influences final nanoparticle dimensions, with smaller acetate crystallites (<50 nm) yielding narrower size distributions .
Alloy Nanoparticle Synthesis
A 2023 study achieved 80 nm gold-silver alloy nanoparticles using a two-step citrate co-reduction method :
-
Seed Formation: Gold acetate and silver nitrate reduced by citrate to form 30 nm Au-Ag alloy seeds.
-
Seeded Growth: Secondary reduction enlarges seeds to 80 nm, with surface silver enrichment (25–75% Au content).
This approach prevents AgCl precipitation, enabling precise plasmonic tuning for optoelectronic applications .
Applications in Advanced Materials
Catalysis
Gold acetate-derived nanoparticles exhibit exceptional catalytic activity in:
-
CO oxidation at low temperatures (<100°C)
-
Selective hydrogenation of alkynes to cis-alkenes
Biomedical Engineering
Functionalized AuNPs show promise in:
-
Targeted drug delivery (doxorubicin loading capacity: 12–15 wt%)
-
Photothermal cancer therapy (85% tumor ablation efficiency at 808 nm)
-
Biosensing (limit of detection: 0.1 nM for prostate-specific antigen)
| Grade | Purity | Particle Size | Supplier |
|---|---|---|---|
| Technical | 99% | 1–10 µm | American Elements |
| High-Purity | 99.999% | 50–100 nm | Thermo Scientific |
| Pharmaceutical | USP/EP | <1 µm | VWR International |
Gold acetate is available in quantities from 1 g to 10 kg, with pricing ranging from $150/g (99.9%) to $2,500/g (99.999%) . Storage under inert gas (N/Ar) at 2–8°C prevents oxidative degradation .
Recent Research Frontiers
Plasmonic Metamaterials
2025 studies demonstrate gold acetate-derived nanodisks (70 nm diameter, 20 nm thickness) enable negative-index metamaterials at visible wavelengths (λ = 550 nm) . These structures achieve refractive indices of −1.2 with 90% transmission efficiency.
Sustainable Synthesis
Microwave-assisted synthesis (300 W, 2.45 GHz) reduces reaction times from hours to minutes while maintaining 95% yield. Green chemistry approaches using plant extracts (e.g., Moringa oleifera) as reducing agents show potential for eco-friendly AuNP production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume